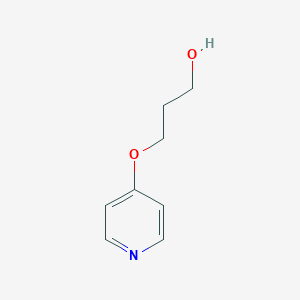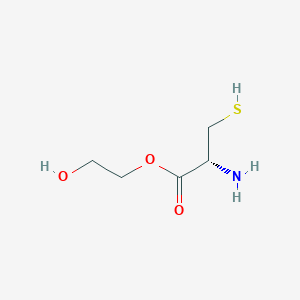
3,4,5-三氟苯胺
描述
3,4,5-Trifluoroaniline: is an organic compound with the molecular formula C6H4F3N . It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3, 4, and 5 positions. This compound is known for its electron-deficient nature, making it a valuable building block in organic synthesis and various industrial applications .
科学研究应用
Chemistry: 3,4,5-Trifluoroaniline is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the study of electron-deficient anilines in organic synthesis .
Biology: In biological research, 3,4,5-trifluoroaniline is used to study the inhibition of specific enzymes and pathways. It has been utilized in the development of enzyme inhibitors and other bioactive molecules .
Medicine: This compound is involved in the synthesis of active pharmaceutical ingredients (APIs) and has been studied for its potential therapeutic applications, including antiviral and anticancer properties .
Industry: 3,4,5-Trifluoroaniline is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. It is also employed in the development of new materials for various industrial applications .
作用机制
Target of Action
3,4,5-Trifluoroaniline is an aniline building block with three fluorine atoms at 3-, 4-, and 5-positions . It is often used as an electron-deficient aniline for substrate scope study in organic synthesis . The primary targets of 3,4,5-Trifluoroaniline include single-wall carbon nanotubes (SWCNTs) and the hepatitis B virus .
Mode of Action
3,4,5-Trifluoroaniline interacts with its targets in a few ways. It can functionalize SWCNTs, generating distinct fluorescence bands at longer wavelengths from the emission of SWCNTs . This functionalization is performed in one pot with 3,4,5-trifluoroaniline, SWCNTs, sodium nitrite, and chlorosulfonic acid . Additionally, a capsid assembly modulator that inhibits the replication of the hepatitis B virus can be synthesized from 3,4,5-trifluoroaniline .
Biochemical Pathways
It is known that the compound plays a role in the functionalization of swcnts and the synthesis of a capsid assembly modulator for the hepatitis b virus
Result of Action
The molecular and cellular effects of 3,4,5-Trifluoroaniline’s action include the production of distinct fluorescence bands at longer wavelengths from the emission of functionalized SWCNTs . Additionally, the compound can inhibit the replication of the hepatitis B virus through the synthesis of a capsid assembly modulator .
Action Environment
The action, efficacy, and stability of 3,4,5-Trifluoroaniline can be influenced by various environmental factors. For instance, the functionalization of SWCNTs is performed in one pot with 3,4,5-trifluoroaniline, SWCNTs, sodium nitrite, and chlorosulfonic acid The specific conditions under which these reactions occur can impact the compound’s action
生化分析
Biochemical Properties
3,4,5-Trifluoroaniline is known to interact with various enzymes and proteins. For instance, it has been used to study Cytochrome P450 2E1/2A6-selective inhibition on metabolic activation of dimethylnitrosamine in human liver microsomes . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of 3,4,5-Trifluoroaniline on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, a capsid assembly modulator that inhibits the replication of hepatitis B virus is synthesized from 3,4,5-Trifluoroaniline .
Molecular Mechanism
At the molecular level, 3,4,5-Trifluoroaniline exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are dependent on the biochemical context and the specific biomolecules involved.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3,4,5-Trifluoroaniline can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 3,4,5-Trifluoroaniline can vary with different dosages in animal models
Metabolic Pathways
3,4,5-Trifluoroaniline is involved in various metabolic pathways It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 3,4,5-Trifluoroaniline within cells and tissues can involve various transporters or binding proteins It can also have effects on its localization or accumulation
Subcellular Localization
The subcellular localization of 3,4,5-Trifluoroaniline and its effects on activity or function can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions: 3,4,5-Trifluoroaniline can be synthesized from pentafluoroacetanilide through catalytic hydrodefluorination. Another method involves the synthesis from 5-bromo-1,2,3-trifluorobenzene .
Industrial Production Methods: Industrial production of 3,4,5-trifluoroaniline typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the removal of fluorine atoms and achieve the desired product .
化学反应分析
Types of Reactions:
Oxidation: 3,4,5-Trifluoroaniline can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert 3,4,5-trifluoroaniline into its corresponding amine derivatives.
Substitution: This compound is often involved in substitution reactions, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
- Oxidized derivatives
- Reduced amine derivatives
- Substituted aniline derivatives
相似化合物的比较
- 2,3,4-Trifluoroaniline
- 2,4,6-Trifluoroaniline
- 3,5-Difluoroaniline
- 4-Fluoroaniline
Comparison: 3,4,5-Trifluoroaniline is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic properties compared to other trifluoroaniline derivatives. This unique arrangement makes it particularly useful in applications requiring electron-deficient anilines, such as in the synthesis of specialized pharmaceuticals and advanced materials .
属性
IUPAC Name |
3,4,5-trifluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRDJHHKIJHJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369320 | |
| Record name | 3,4,5-Trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163733-96-8 | |
| Record name | 3,4,5-Trifluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163733-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3,4,5-Trifluoroaniline be used to synthesize other useful compounds?
A: Yes, 3,4,5-Trifluoroaniline serves as a valuable starting material for synthesizing various fluorinated organic compounds. One study demonstrated a regioselective procedure to introduce alcohols at the 3-position of 3,4,5-Trifluoroaniline. [] This method, utilizing powdered NaOH and a crown ether catalyst in toluene, offers a scalable approach to creating diverse 3-alkoxy-4,5-difluoroaniline derivatives. This regioselective control is crucial for developing compounds with specific properties and applications.
Q2: Beyond its synthetic utility, does 3,4,5-Trifluoroaniline exhibit other interesting properties?
A: Research suggests that 3,4,5-Trifluoroaniline might have potential in material science and biomedical fields. One study explored its use in perovskite solar cell fabrication. [] Incorporating 3,4,5-Trifluoroaniline iodide (TFAI) into the perovskite precursor led to improved crystallization and passivation of grain boundaries, ultimately enhancing the open circuit voltage of the solar cells. Furthermore, 3,4,5-Trifluoroaniline's ability to enhance the dielectric properties of polymer nanocomposites has been investigated for potential use in dielectric elastomer actuators. [] This highlights the versatility of this compound and its potential applications in diverse fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


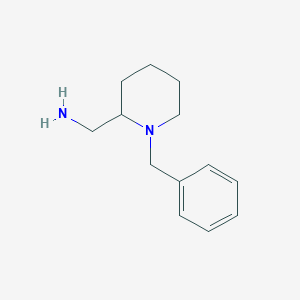
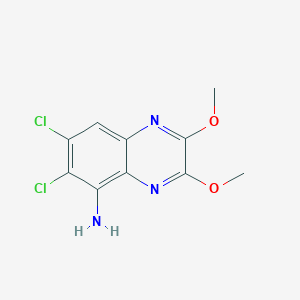
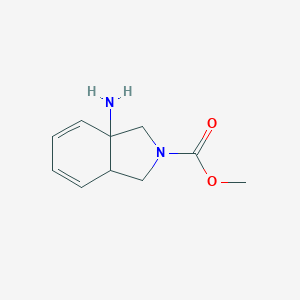
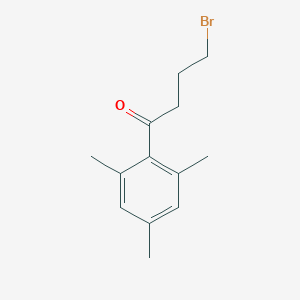
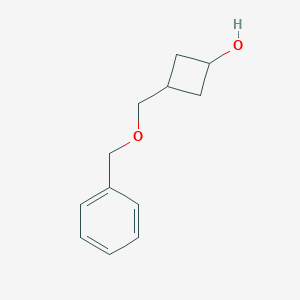
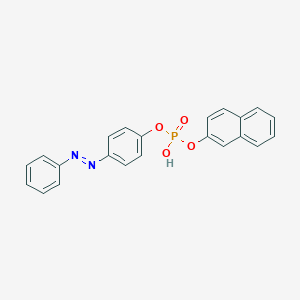

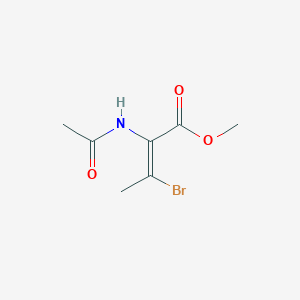
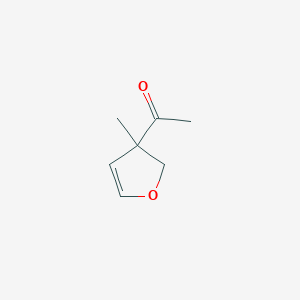
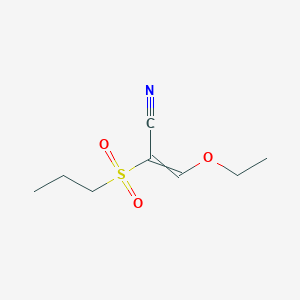
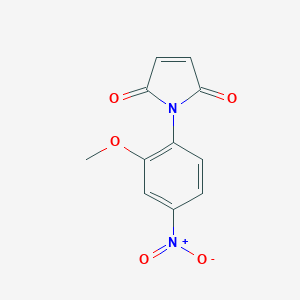
![N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide](/img/structure/B67861.png)
